molecular formula C24H28N4O3S B2402593 N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide CAS No. 863586-47-4

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide

Cat. No.: B2402593
CAS No.: 863586-47-4
M. Wt: 452.57
InChI Key: FWTMKPQTYIGYDW-UHFFFAOYSA-N
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Description

N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide group linked to a complex structure containing both pyridine and piperazine rings. While specific biological data for this compound is not widely published, its core structure is of significant interest in medicinal chemistry research. The 2-methoxyphenylpiperazine moiety is a known pharmacophore, frequently investigated for its affinity for neurological targets, particularly serotonin receptors . The inclusion of a pyridine ring and a benzenesulfonamide group further enhances its potential as a versatile scaffold for designing receptor ligands . Piperazine-based compounds are extensively studied and have demonstrated a wide range of pharmacological activities in scientific research, including potential applications as antiviral, antibacterial, and antifungal agents . The specific stereochemistry and substitution pattern of this compound make it a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in drug discovery. It can serve as a key intermediate in the synthesis of more complex molecules or be used in biochemical assays to probe protein function. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-31-24-12-6-5-11-22(24)27-14-16-28(17-15-27)23(20-8-7-13-25-18-20)19-26-32(29,30)21-9-3-2-4-10-21/h2-13,18,23,26H,14-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTMKPQTYIGYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene glycol to form 1-(2-methoxyphenyl)piperazine.

    Pyridine Derivative Formation: The piperazine intermediate is then reacted with 3-bromopyridine under basic conditions to yield 1-(2-methoxyphenyl)-4-(3-pyridyl)piperazine.

    Sulfonamide Formation: The final step involves the reaction of the pyridine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Use of Catalysts: Employing catalysts to increase reaction efficiency.

    Purification Techniques: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

    Scalability: Adapting the synthesis process for large-scale production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown efficacy against various cancer cell lines, including colorectal carcinoma (HCT116) . The mechanism often involves inhibition of key metabolic pathways essential for cancer cell proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that structurally related compounds possess notable antibacterial effects, with minimum inhibitory concentrations (MIC) indicating their potency against various strains . This suggests potential applications in treating infections caused by resistant bacterial strains.

Neurological Applications

Given the presence of the piperazine moiety, there is potential for this compound to be investigated as a treatment for neurological disorders. Piperazine derivatives have been linked to activity in serotonin receptor modulation, which is crucial in the treatment of anxiety and depression .

Study on Anticancer Efficacy

In one study, researchers synthesized derivatives similar to this compound and evaluated their anticancer activity using the Sulforhodamine B assay on human colorectal carcinoma cell lines. The results indicated that certain derivatives demonstrated IC50 values lower than standard chemotherapeutics, suggesting enhanced potency .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of related sulfonamide compounds. The synthesized compounds were tested against various bacterial strains using tube dilution techniques. Significant antimicrobial activity was observed, particularly against resistant strains, highlighting the therapeutic potential of these compounds in infectious diseases .

Mechanism of Action

The mechanism of action of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets receptors such as alpha1-adrenergic receptors, which are involved in various physiological processes.

    Pathways Involved: The compound modulates signaling pathways associated with these receptors, leading to therapeutic effects such as vasodilation and neuroprotection.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Sulfonamide Motifs

a) N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide (Compound 81, )
  • Key Differences :
    • The piperazine group is substituted with a 3-methoxybenzoyl moiety instead of a 2-methoxyphenyl group.
    • A methanesulfonamide replaces the benzenesulfonamide in the target compound.
    • The pyridine ring is linked via a benzoic acid-carbonyl bridge, contrasting with the direct ethyl chain in the target compound.
  • Implications :
    • The 3-methoxybenzoyl group may alter receptor binding affinity compared to the 2-methoxyphenyl substitution due to differences in steric bulk and electronic effects.
    • The methanesulfonamide (smaller substituent) could reduce metabolic stability compared to the bulkier benzenesulfonamide.
b) N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()
  • Key Differences: Lacks the piperazine core entirely, featuring an anilinopyridine scaffold. A 4-methylbenzenesulfonamide group is present instead of the unsubstituted benzenesulfonamide.
c) N-[3-[3-(2-Methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide ()
  • Key Differences :
    • Replaces the piperazine-pyridine system with a dihydropyrazole ring.
    • Contains a methanesulfonamide and a 2-methylphenyl substituent.
  • Implications :
    • The dihydropyrazole scaffold may confer distinct conformational rigidity, affecting target selectivity.
    • The 2-methylphenyl group could modulate aromatic stacking interactions in receptor binding pockets.

Pharmacological and Physicochemical Comparisons

Parameter Target Compound Compound 81 N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
Molecular Weight ~500 g/mol (estimated) ~550 g/mol (reported: 0.41g yield) ~350 g/mol (estimated)
Sulfonamide Type Benzenesulfonamide Methanesulfonamide 4-Methylbenzenesulfonamide
Piperazine Substitution 2-Methoxyphenyl 3-Methoxybenzoyl Absent
Key Pharmacophore Piperazine + Pyridine + Sulfonamide Piperazine + Benzoyl + Sulfonamide Anilinopyridine + Sulfonamide
Hypothetical LogP ~3.5 (moderate lipophilicity) ~4.0 (higher due to benzoyl group) ~2.8 (lower due to methyl sulfonamide)

Receptor Binding Hypotheses

  • The target compound’s piperazine and benzenesulfonamide groups suggest affinity for 5-HT1A or D2-like receptors, analogous to arylpiperazine antipsychotics (e.g., aripiprazole).
  • Compound 81’s 3-methoxybenzoyl-piperazine motif may favor serotonin 5-HT2A/2C receptors, as seen in related ligands like ketanserin .
  • The absence of piperazine in ’s compound limits GPCR interactions but may enable kinase or enzyme inhibition.

Biological Activity

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide, a compound characterized by its complex molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, synthesizing findings from various studies and presenting data in a structured format.

Compound Overview

The compound's molecular formula is C26H28N4O4C_{26}H_{28}N_{4}O_{4}, with a molecular weight of 460.53 g/mol. The structural features include a piperazine ring, a pyridine moiety, and a methoxyphenyl group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC26H28N4O4
Molecular Weight460.53 g/mol
LogP2.7062
Polar Surface Area64.864 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have shown inhibitory effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. Specifically, studies have reported that certain derivatives can induce apoptosis in these cells by modulating signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly targeting cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that related sulfonamide derivatives inhibit COX-2 with IC50 values in the sub-micromolar range (0.05 to 0.14 mM), while showing weaker inhibition of COX-1 . This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.
  • Receptor Modulation : It has been suggested that the compound could act on neuroreceptors involved in pain and inflammation pathways, potentially offering analgesic effects .

Case Studies

  • Study on Anticancer Effects : A study explored the cytotoxic effects of similar compounds on various tumor cell lines. Results indicated that these compounds could effectively reduce cell viability through apoptosis induction mechanisms.
  • Anti-inflammatory Evaluation : Another research focused on the selectivity of benzenesulfonamide derivatives towards COX enzymes, revealing promising candidates for selective anti-inflammatory therapy with minimized side effects.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring, followed by coupling with pyridine and benzenesulfonamide groups. Key steps include:

  • Piperazine Ring Formation : Alkylation or nucleophilic substitution to introduce the 2-methoxyphenyl group .
  • Sulfonamide Coupling : Reaction of sulfonyl chlorides with amines under basic conditions (e.g., using triethylamine in dichloromethane) .
  • Intermediate Characterization : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity Assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies impurities (<1% threshold for pharmacological studies) .
  • Structural Confirmation : 1^1H and 13^13C NMR (e.g., in DMSO-d6d_6 or CDCl3_3) verify proton environments and carbon frameworks. High-resolution MS (HRMS) confirms molecular weight .

Q. What preliminary biological assays are recommended to evaluate its neurotransmitter receptor activity?

  • Methodological Answer :

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., 3^3H-labeled ligands for serotonin or dopamine receptors) determine receptor affinity .
  • Functional Assays : cAMP accumulation or calcium flux assays (using HEK293 cells expressing target receptors) assess agonism/antagonism .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with AMPA receptors, and what experimental validation is required?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model binding poses in AMPA receptor crystal structures (PDB: 3HKC) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories (GROMACS/AMBER) to assess binding energy and residence time .
  • Validation : Electrophysiology (patch-clamp on hippocampal neurons) confirms AMPA current inhibition .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Optimization : Compare receptor expression levels (e.g., transient vs. stable transfection) and buffer conditions (divalent cation effects on receptor kinetics) .
  • Metabolite Screening : LC-MS/MS identifies active metabolites in hepatocyte incubations that may contribute to off-target effects .
  • Orthogonal Assays : Cross-validate with β-arrestin recruitment (BRET) and GTPγS binding assays to confirm signaling bias .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Solvent/Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with Pd/C or chiral catalysts for asymmetric induction .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression to minimize byproducts .
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfonamide coupling) .

Q. What computational and experimental approaches integrate to design derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • QSAR Modeling : Train models on logP, polar surface area, and P-glycoprotein substrate likelihood (e.g., using MOE or RDKit) .
  • In Silico BBB Prediction : Tools like BBB Predictor or SwissADME estimate permeability .
  • In Vivo Validation : Intravenous/oral pharmacokinetics in rodents with LC-MS quantification of brain-to-plasma ratios .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response data from receptor affinity studies?

  • Methodological Answer :

  • Curve Fitting : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50}/EC50_{50} values with 95% confidence intervals .
  • Statistical Tests : One-way ANOVA with post hoc Tukey tests compare potency across receptor subtypes. Report p-values with Bonferroni correction for multiple comparisons .

Q. What protocols ensure reproducibility in crystallographic studies of ligand-receptor complexes?

  • Methodological Answer :

  • Crystallization Screening : Use sitting-drop vapor diffusion with sparse matrix screens (e.g., Hampton Research) .
  • Data Deposition : Submit atomic coordinates to PDB and include B-factor and electron density maps in supplementary materials .

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